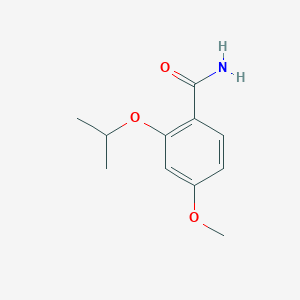
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, also known as eugenol, is a naturally occurring compound found in various essential oils, particularly clove oil. It is a phenolic compound with a methoxy group and an allyl chain, contributing to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eugenol can be synthesized through several methods, including:
Isolation from Natural Sources: The most common method involves extracting eugenol from clove oil using steam distillation.
Chemical Synthesis: Eugenol can be synthesized from guaiacol and allyl bromide through an alkylation reaction.
Industrial Production Methods
Industrially, eugenol is primarily obtained from clove oil. The process involves:
Steam Distillation: Clove oil is subjected to steam distillation to separate eugenol.
Purification: The distillate is then purified using various techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Eugenol undergoes several types of chemical reactions, including:
Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of eugenol can yield dihydroeugenol.
Substitution: Eugenol can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Vanillin: Formed through the oxidation of eugenol.
Dihydroeugenol: Formed through the reduction of eugenol.
Bromoeugenol: Formed through bromination of eugenol.
Aplicaciones Científicas De Investigación
Eugenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Used in the production of perfumes, flavorings, and cosmetics.
Mecanismo De Acción
Eugenol exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts the cell membrane of microorganisms, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Analgesic Effect: Inhibits the synthesis of prostaglandins, reducing pain and inflammation.
Comparación Con Compuestos Similares
Eugenol can be compared with other phenolic compounds such as:
Guaiacol: Similar structure but lacks the allyl chain.
Vanillin: An oxidation product of eugenol with a formyl group instead of the allyl chain.
Isoeugenol: An isomer of eugenol with the double bond in a different position.
Conclusion
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, or eugenol, is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo various reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-(3-hydroxyprop-2-enyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2,4-7,11-12H,3H2,1H3 |
Clave InChI |
COZBGKLOQYBHKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)

![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)

![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)








